3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole
Description
Properties
CAS No. |
477332-65-3 |
|---|---|
Molecular Formula |
C23H20ClN3S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C23H20ClN3S/c1-16-6-12-21(13-7-16)27-22(19-8-10-20(24)11-9-19)25-26-23(27)28-15-18-5-3-4-17(2)14-18/h3-14H,15H2,1-2H3 |
InChI Key |
FVQRFVHGSUSHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The chlorophenyl, methylbenzylthio, and tolyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies indicate that triazole hybrids exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence the antimicrobial efficacy of these compounds .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ciprofloxacin-Triazole Hybrids | MRSA | 0.046–3.11 μM |
| Clinafloxacin-Triazole Hybrids | E. coli, P. aeruginosa | 0.25–2 μg/mL |
| 5-(2-Aminothiazol-4-yl)-Triazoles | S. aureus, B. subtilis | 0.5–1 μM |
Synthesis and Characterization
The synthesis of triazole derivatives typically involves multi-step reactions that can include nucleophilic substitutions and cyclization processes. For instance, the synthesis of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole may involve the reaction of appropriate thiols with substituted phenyl groups under controlled conditions to achieve the desired structural characteristics .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Antioxidant Activity
Triazoles bearing electron-donating groups (e.g., hydroxy, methoxy) on aryl substituents exhibit enhanced antioxidant activity. For example, compound 4h (3-(4-ClPh)-5-(pyridin-4-yl)-4-(2-hydroxy-5-methoxyphenylmethylamino)-4H-1,2,4-triazole) showed 75.4% inhibition of lipid peroxidation at 50 µg/mL, outperforming BHA (63.7%) and BHT (67.8%) .
Anti-Inflammatory Activity
The analog 4-(4-ClPh)-3-[(4-FBzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole demonstrated selective COX-2 inhibition (SI = 1.89), attributed to its thiophene and fluorobenzyl groups, which may facilitate hydrophobic interactions with the enzyme’s active site . The target compound’s p-tolyl and 3-methylbenzylthio groups could similarly target COX-2 but with altered selectivity due to steric and electronic effects.
Antimicrobial Activity
Halogenated derivatives, such as 3-(4-BrBzyl)-4-(4-ClPh)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) , show promise against microbial pathogens, likely due to halogen-mediated disruption of microbial membranes . The target compound’s 4-ClPh and 3-methylbenzylthio groups may confer comparable activity, though bromine’s larger atomic radius in 6d could enhance van der Waals interactions.
Substituent Impact on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : CF3 (in ) increases metabolic stability but may reduce solubility.
- Electron-Donating Groups (EDGs) : Methoxy and hydroxy groups (in ) improve antioxidant capacity via radical scavenging.
- Halogens : Chlorine and bromine enhance lipophilicity and binding to hydrophobic enzyme pockets .
Biological Activity
The compound 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a member of the triazole class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, including its potential anticancer, antibacterial, and antifungal properties.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with various aryl groups and a thioether moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and thiolation processes.
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant antiangiogenic activity, which is crucial in inhibiting tumor growth by preventing the formation of new blood vessels. A study demonstrated that certain 1,2,4-triazole derivatives exhibited potent antiproliferative effects against various cancer cell lines, indicating that modifications in the structure can enhance their efficacy against cancer cells .
Antibacterial Properties
The antibacterial activity of triazole derivatives has been extensively studied. Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and S. aureus, suggesting that structural modifications can lead to enhanced antibacterial properties .
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 5 | 20-22 |
| Related Triazole Derivative | S. aureus | 3.25 | 18-21 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal strains. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes, leading to cell death .
Case Studies and Research Findings
- Antiangiogenic Activity : A study evaluating a series of triazole derivatives found that modifications at specific positions significantly increased antiangiogenic effects in vitro and in vivo models. The presence of the thioether group was particularly noted for enhancing bioactivity .
- Antibacterial Studies : In a comparative analysis of triazole derivatives against multiple bacterial strains, the compound exhibited superior activity compared to standard antibiotics like ciprofloxacin. The study suggested that the incorporation of specific substituents could further improve antibacterial efficacy .
- Antifungal Evaluation : Research has indicated that certain triazoles exhibit broad-spectrum antifungal activity, with some derivatives showing potent effects against Candida albicans and Aspergillus niger. The structure-activity relationship studies revealed that specific substitutions on the triazole ring were critical for enhancing antifungal activity .
Q & A
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole?
The compound is synthesized via nucleophilic substitution or alkylation reactions. A typical protocol involves reacting a substituted thiol intermediate (e.g., 5-mercapto-1,2,4-triazole derivatives) with halogenated aromatic precursors (e.g., 3-methylbenzyl chloride) under heterogeneous catalytic conditions. For example:
- Step 1 : React 4-chlorophenyl and p-tolyl precursors to form the triazole core.
- Step 2 : Introduce the (3-methylbenzyl)thio group via alkylation in PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Purification : Use hot-water washing and recrystallization in aqueous acetic acid for >95% purity .
Q. How is the compound characterized structurally?
Key characterization methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for chlorophenyl and p-tolyl groups) and methylene/methyl signals (δ 2.3–4.1 ppm) .
- IR Spectroscopy : Detect S–C (650–750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 420–450 for C₂₂H₂₀ClN₃S) .
Q. What preliminary biological activities have been reported?
Screening studies highlight:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Antioxidant Potential : DPPH radical scavenging (IC₅₀ = 12–18 µM), outperforming BHA/BHT in some derivatives .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction efficiency?
Microwave irradiation reduces reaction times from hours to minutes. For example:
Q. How can computational methods resolve spectral/data contradictions?
Discrepancies in NMR/IR data (e.g., tautomerism or isomerism) are addressed via:
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict vibrational frequencies and chemical shifts within <5% error of experimental values .
- Conformational Analysis : Rotational energy profiles (e.g., torsion angles from −180° to +180°) identify stable conformers .
Q. What strategies enhance bioactivity through structural modifications?
- Substituent Effects :
- Electron-withdrawing groups (e.g., –NO₂) improve antimicrobial activity .
- Bulky aryl groups (e.g., 3,4-dichlorobenzyl) enhance antioxidant capacity .
- Hybridization : Attach pyridine or thiophene moieties to exploit synergistic interactions with biological targets .
Q. How do molecular docking studies inform mechanism of action?
Docking simulations (e.g., AutoDock Vina) reveal:
- Antibacterial Targets : Binding to E. coli dihydrofolate reductase (ΔG = −9.2 kcal/mol) .
- Antioxidant Pathways : Interactions with Keap1-Nrf2 (binding affinity = 7.8 µM) .
- Validation : Compare docking poses with crystallographic data from analogous triazole-drug complexes .
Q. How to design derivatives with improved pharmacokinetic properties?
- ADME Predictions : SwissADME or pkCSM tools assess:
- Lipophilicity : Optimal LogP = 2.5–3.5 for blood-brain barrier penetration .
- Metabolic Stability : CYP3A4/2D6 inhibition risks (<50% at 10 µM) .
- Prodrug Strategies : Introduce ester or Schiff base functionalities for controlled release .
Data Contradiction Analysis
Q. Why do bioactivity results vary across studies?
- Experimental Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural Isomerism : E/Z isomerism in Schiff base derivatives alters binding affinities .
- Solution : Standardize testing per CLSI guidelines and validate purity via HPLC (>99%) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 75–87% (microwave) vs. 60–70% (conventional) | |
| Antimicrobial MIC | 8–32 µg/mL (S. aureus) | |
| DPPH IC₅₀ | 12–18 µM | |
| DFT vs. Experimental NMR | <5% deviation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
